Gliftor

Overview

Description

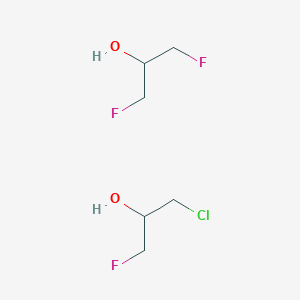

Gliftor is a rodenticide that was widely used in the former Soviet Union and is still approved for use in China. The compound is primarily composed of 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. These components are metabolic poisons that disrupt the citric acid cycle, similar to sodium fluoroacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-propanol can be synthesized through the fluorination of 2-propanol. The reaction typically involves the use of fluorinating agents such as hydrogen fluoride or sulfur tetrafluoride under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions .

1-Chloro-3-fluoro-2-propanol is synthesized by chlorinating 3-fluoro-2-propanol. This reaction is usually carried out using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of Gliftor involves the large-scale synthesis of its components followed by their mixing in specific ratios. The production process is carried out in chemical plants equipped with safety measures to handle toxic and corrosive chemicals. The final product is formulated into various forms such as pellets or liquid concentrates for use as a rodenticide .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 1,3-Difluoro-2-propanol can undergo oxidation to form 1,3-difluoroacetone.

Reduction: The compound can be reduced to 1,3-difluoropropane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride

Nucleophiles: Hydroxide ions, amine groups

Major Products

Oxidation: 1,3-Difluoroacetone

Reduction: 1,3-Difluoropropane

Substitution: Various substituted propanols depending on the nucleophile used.

Scientific Research Applications

Pesticide Development

Gliftor is primarily recognized for its role as a pesticide. It functions as a metabolic poison, disrupting critical biochemical pathways in target organisms. The compound's efficacy in pest control is attributed to its ability to inhibit the citric acid cycle, leading to decreased ATP production and subsequent cellular distress in pests.

Toxicological Studies

Research on this compound has focused on its toxicological effects, particularly its metabolism and potential antidotes. Studies have demonstrated that this compound can lead to significant biochemical alterations in animal models, making it a subject of interest for understanding pesticide toxicity.

Biochemical Pathway Research

This compound's mechanism of action involves disrupting multiple biochemical pathways beyond just the citric acid cycle. This disruption can lead to broader metabolic imbalances that affect various cellular functions due to decreased ATP availability.

Antidotal Research

Investigations into potential antidotes for this compound toxicity have identified compounds such as 4-methylpyrazole, which show promise in mitigating the toxic effects when administered prior to exposure.

| Biological Activity | Description |

|---|---|

| Metabolic Poison | Disrupts citric acid cycle by inhibiting aconitase |

| Toxicity | Causes ATP depletion leading to cell death |

| Metabolite Accumulation | Citrate accumulation observed in animal studies |

| Potential Antidote | 4-Methylpyrazole shows promise in reducing toxicity |

Table 2: Case Study Overview

| Case Study | Findings |

|---|---|

| Rodent Toxicity | Significant biochemical alterations; elevated citrate levels in kidneys; protective effects of 4-methylpyrazole observed. |

| Metabolic Pathways | Disruption of multiple pathways leading to broader metabolic imbalances affecting cellular functions due to decreased ATP availability. |

Case Study 1: Rodent Toxicity

A study involving rats demonstrated that administration of this compound resulted in notable biochemical changes, including elevated citrate levels in the kidneys and signs of metabolic distress. The study highlighted the potential use of 4-methylpyrazole as a protective agent against these toxic effects.

Case Study 2: Metabolic Pathways

Research has shown that this compound disrupts several biochemical pathways beyond just the citric acid cycle. This action can lead to broader metabolic imbalances affecting various cellular functions due to decreased ATP availability.

Mechanism of Action

Gliftor exerts its toxic effects by disrupting the citric acid cycle. The compound is metabolized to 1,3-difluoroacetone, which is further converted to (-)-erythro-fluorocitrate. This metabolite inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration. The inhibition of aconitase prevents the conversion of citrate to isocitrate, effectively halting the cycle and leading to cellular energy depletion .

Comparison with Similar Compounds

Similar Compounds

Sodium Fluoroacetate: Like Gliftor, sodium fluoroacetate disrupts the citric acid cycle by forming fluorocitrate, which inhibits aconitase.

Fluoroacetamide: Another compound that disrupts cellular respiration by forming toxic metabolites that inhibit key enzymes in the citric acid cycle.

Uniqueness

This compound is unique in its composition, combining both 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. This combination enhances its effectiveness as a rodenticide by providing multiple pathways for metabolic disruption. Additionally, the specific metabolic pathway leading to the formation of (-)-erythro-fluorocitrate is unique to this compound, distinguishing it from other similar compounds .

Biological Activity

Gliftor, a compound known for its unique biochemical properties, has garnered attention in various fields of research, particularly in toxicology and environmental science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolism, mechanisms of action, and case studies that illustrate its effects on biological systems.

Chemical Structure and Metabolism

This compound is chemically characterized as 1,3-difluoroacetone. Its metabolic pathway primarily leads to the formation of erythro-fluorocitrate , a compound that plays a significant role in its biological activity. The conversion of 1,3-difluoroacetone to erythro-fluorocitrate involves enzymatic processes that can significantly affect cellular metabolism.

Table 1: Metabolic Pathway of this compound

| Compound | Metabolic Step | Enzyme Involved |

|---|---|---|

| 1,3-Difluoroacetone | Conversion to erythro-fluorocitrate | Aconitase |

| Erythro-fluorocitrate | Inhibition of citric acid cycle enzymes | Aconitase |

| Erythro-fluorocitrate | Accumulation of citrate | - |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of key metabolic enzymes in the citric acid cycle. Specifically, erythro-fluorocitrate inhibits aconitase, leading to an accumulation of citrate in tissues. This disruption can impair oxidative metabolism and result in various physiological effects.

Toxicological Implications

Research indicates that exposure to this compound can lead to significant toxicity, particularly affecting the nervous system and metabolic functions. The inhibition of aconitase not only disrupts energy production but also alters the balance of calcium ions in serum, contributing to its toxic profile .

Case Studies

Several studies have documented the effects of this compound on different biological systems. Below are notable examples:

- Neurotoxicity Study : A study conducted on rats demonstrated that administration of this compound resulted in significant alterations in brain metabolism, characterized by increased levels of citrate and disruption in energy production pathways. The study highlighted the compound's potential neurotoxic effects due to impaired neuronal function .

- Cardiovascular Impact : In another investigation focusing on herbivores, researchers observed that this compound exposure led to increased serum citrate levels and alterations in cardiac function. The findings suggested a correlation between this compound toxicity and cardiovascular disturbances .

- Environmental Risk Assessment : A comprehensive review assessed the environmental impact of compounds similar to this compound. It was found that such substances could accumulate in ecosystems, posing risks to wildlife and potentially entering food chains .

Research Findings

Recent studies have further elucidated the biochemical pathways affected by this compound:

- Enzymatic Activity : The activity of glutathione (GSH)-dependent enzymes plays a crucial role in mitigating the toxic effects of this compound. High concentrations of GSH can enhance the detoxification process by facilitating the deactivation of toxic metabolites .

- Comparative Toxicity : Research comparing this compound with other fluorinated compounds revealed that while all exhibited some degree of toxicity, this compound's specific mechanism involving aconitase inhibition was particularly detrimental to metabolic health .

Properties

IUPAC Name |

1-chloro-3-fluoropropan-2-ol;1,3-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO.C3H6F2O/c2*4-1-3(6)2-5/h2*3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJUYPCKXIPSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)F.C(C(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8065-71-2 | |

| Record name | 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8065-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliftor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.